molecular formula C14H17NO4S B12679030 Einecs 299-169-3 CAS No. 93857-36-4

Einecs 299-169-3

Cat. No.: B12679030
CAS No.: 93857-36-4
M. Wt: 295.36 g/mol
InChI Key: FJIRJJVJTINMQF-UHFFFAOYSA-N
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Description

EINECS 299-169-3 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database listing chemicals marketed in the EU before 1981. Chemicals in EINECS are often compared using structural similarity metrics (e.g., Tanimoto index) or functional analogs to predict properties like toxicity or reactivity .

Properties

CAS No.

93857-36-4

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

2-anilinoethanol;benzenesulfonic acid

InChI

InChI=1S/C8H11NO.C6H6O3S/c10-7-6-9-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9-10H,6-7H2;1-5H,(H,7,8,9)

InChI Key

FJIRJJVJTINMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 299-169-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the compound .

Scientific Research Applications

Einecs 299-169-3 has several scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it could be involved in the development of pharmaceuticals or as a tool for studying biochemical pathways. Industrial applications might include its use in manufacturing processes or as a component in specialized materials .

Comparison with Similar Compounds

Research Findings and Data Limitations

  • Read-Across Predictions : Machine learning models using 1,387 labeled compounds achieved >90% coverage of 33,000 EINECS chemicals, including this compound, by identifying structural analogs .
  • Toxicity Gaps: Limited experimental data for this compound necessitate reliance on analogs. For example, Analog 1’s hepatotoxicity (EC₅₀: 50 μM) is extrapolated to predict risks for this compound .
  • Regulatory Implications : Structural analogs with <70% similarity may bypass regulatory scrutiny, highlighting the need for stricter similarity thresholds .

Q & A

Q. How can researchers ensure ethical and replicable data practices in collaborative studies on this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (ELNs) for real-time documentation. Share raw data and code repositories (e.g., GitHub) with DOI assignments. Conduct inter-lab validation studies to confirm reproducibility .

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